3-(Cyclobutylmethoxy)benzaldehyde
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Overview
Description
3-(Cyclobutylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It features a benzaldehyde core substituted with a cyclobutylmethoxy group at the meta position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclobutylmethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3-(Cyclobutylmethoxy)benzoic acid.
Reduction: 3-(Cyclobutylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Cyclobutylmethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)benzaldehyde depends on the specific reactions it undergoes. For example, during oxidation, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent (KMnO4) . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
4-(Cyclobutylmethoxy)benzaldehyde: Similar structure but with the cyclobutylmethoxy group at the para position.
3-(Cyclopropylmethoxy)benzaldehyde: Similar structure but with a cyclopropylmethoxy group instead of a cyclobutylmethoxy group.
Uniqueness
3-(Cyclobutylmethoxy)benzaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3-(cyclobutylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-8,10H,1,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVGWFEIFIMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141780-07-5 |
Source
|
Record name | 3-(cyclobutylmethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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